2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine
Description
This compound is a chloro-substituted pyrimidine derivative featuring an (E)-configured ethenyl bridge connecting the pyrimidine core to a 3-chloro-5-ethoxy-4-methoxyphenyl group. The pyrimidine ring is substituted at positions 2 (chloro), 4 (ethenyl-linked aryl group), and 5 (methyl). Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize heterocyclic frameworks .
Properties
IUPAC Name |
2-chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-4-22-14-8-11(7-12(17)15(14)21-3)5-6-13-10(2)9-19-16(18)20-13/h5-9H,4H2,1-3H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQERNHVMUBFCCN-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC2=NC(=NC=C2C)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C2=NC(=NC=C2C)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine is a synthetic derivative belonging to the class of pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a complex structure that includes a chloro-substituted pyrimidine ring and an ethoxy-substituted phenyl moiety. The presence of multiple functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Anticancer Activity :
- Antidiabetic Effects :
- Antimicrobial Properties :
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit specific enzymes such as PTP1B suggests its role in modulating insulin signaling pathways, which is crucial for glucose metabolism.
- Induction of Apoptosis : Studies indicate that certain pyrimidine derivatives can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or derived from this compound:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The structural features of 2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine may allow it to interact with cellular pathways involved in cancer cell proliferation and apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the effects of similar pyrimidine derivatives on various cancer cell lines, demonstrating that these compounds can induce apoptosis through the modulation of specific signaling pathways.
Antimicrobial Properties
The compound has shown potential antimicrobial activity, which is critical in the development of new antibiotics. Its ability to disrupt microbial cell membranes or inhibit metabolic pathways makes it a candidate for further exploration.
Case Study:
In a study assessing the antimicrobial efficacy of pyrimidine derivatives, it was found that certain structural modifications enhanced their activity against resistant bacterial strains, suggesting that this compound could be similarly effective .
Pesticide Development
The unique chemical structure of this compound positions it as a potential candidate for developing novel pesticides. Its ability to target specific pests while minimizing environmental impact aligns with current trends in sustainable agriculture.
Case Study:
Research conducted on related compounds demonstrated their effectiveness as insecticides against various agricultural pests, highlighting the potential for this compound to be utilized in integrated pest management strategies .
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares a pyrimidine core with several analogs, but differences in substituents lead to distinct physicochemical and biological profiles:
Key Observations :
- Ethoxy/Methoxy Groups : The target compound’s 5-ethoxy and 4-methoxy substituents increase steric hindrance and electron-donating effects compared to fluorine or carboxamide groups in analogs .
- Ethenyl Bridge : The (E)-configured ethenyl group, as seen in GW4064 , facilitates conjugation and planar rigidity, which may enhance interactions with aromatic residues in biological targets.
Physicochemical Properties
- Lipophilicity : The ethoxy and methoxy groups in the target compound increase logP compared to fluorinated analogs (e.g., : logP ~2.5–3.0) .
- Solubility : Carboxamide-containing analogs () exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s alkoxy groups may limit solubility .
- Stability: Chlorine substituents enhance metabolic stability but may pose toxicity risks, as noted in safety data for similar chlorinated pyrimidines () .
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine?
The compound is typically synthesized via Heck coupling or Suzuki-Miyaura cross-coupling to introduce the ethenyl-linked aromatic moiety. Key steps include:
- Halogenation of the pyrimidine core to install chlorine at the 2-position.
- Stille or Wittig reactions to form the (E)-configured ethenyl bridge.
- Protection/deprotection strategies for methoxy and ethoxy groups to avoid side reactions .
Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by H/C NMR (δ 6.5–8.0 ppm for vinyl protons, δ 3.5–4.5 ppm for methoxy/ethoxy groups) and HRMS (exact mass ~405.08 g/mol) .
Q. How can researchers confirm the structural integrity and purity of this compound?
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence polarization assays (IC determination).
- Antimicrobial activity : Broth microdilution (MIC values against Gram+/Gram− bacteria, fungi) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Single-crystal X-ray diffraction : Use SHELXL for refinement (R-factor < 0.05) to determine dihedral angles between the pyrimidine core and substituted phenyl ring. For example, angles >80° indicate significant torsion, affecting π-π stacking .
- ORTEP-3 : Visualize thermal ellipsoids to identify disorder in ethoxy/methoxy groups, which may explain solubility variations .
Q. What computational methods predict electronic properties relevant to reactivity?
- DFT calculations (B3LYP/6-311+G(d,p)):
- Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites.
- Simulate UV-Vis spectra (TD-DFT) for comparison with experimental λ (~280–320 nm) .
- NBO analysis : Quantify hyperconjugation effects from methoxy/ethoxy substituents to stabilize the aromatic system .
Q. How do substituent modifications impact structure-activity relationships (SAR)?
- Comparative crystallography : Replace ethoxy with methoxy and analyze changes in dihedral angles (e.g., 12.8° vs. 5.2° in similar pyrimidines), which alter binding pocket compatibility .
- Free-Wilson analysis : Systematically vary substituents (Cl, CH, OCHCH) and correlate with bioactivity (e.g., logP vs. IC) .
Q. How can researchers address contradictions in spectroscopic vs. crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
